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(S)-BAY 73-6691

PDE9A inhibition Enantiomeric selectivity Structure-activity relationship

(S)-BAY 73-6691 is the S-enantiomer of the phosphodiesterase 9A (PDE9A) inhibitor BAY 73-6691, which belongs to the pyrazolopyrimidinone class of compounds. This enantiomer exhibits significantly lower affinity for PDE9A compared to its R-counterpart and is classified as the biologically inactive isomer of the BAY 73-6691 series.

Molecular Formula C15H12ClF3N4O
Molecular Weight 356.73 g/mol
CAS No. 794568-91-5
Cat. No. B1449620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-BAY 73-6691
CAS794568-91-5
Molecular FormulaC15H12ClF3N4O
Molecular Weight356.73 g/mol
Structural Identifiers
SMILESCC(CC1=NC2=C(C=NN2C3=CC=CC=C3Cl)C(=O)N1)C(F)(F)F
InChIInChI=1S/C15H12ClF3N4O/c1-8(15(17,18)19)6-12-21-13-9(14(24)22-12)7-20-23(13)11-5-3-2-4-10(11)16/h2-5,7-8H,6H2,1H3,(H,21,22,24)/t8-/m0/s1
InChIKeyFFPXPXOAFQCNBS-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S)-BAY 73-6691 (CAS 794568-91-5): The Inactive Enantiomer of the PDE9A Inhibitor BAY 73-6691 for Use as an Experimental Control


(S)-BAY 73-6691 is the S-enantiomer of the phosphodiesterase 9A (PDE9A) inhibitor BAY 73-6691, which belongs to the pyrazolopyrimidinone class of compounds. This enantiomer exhibits significantly lower affinity for PDE9A compared to its R-counterpart and is classified as the biologically inactive isomer of the BAY 73-6691 series . The compound has been characterized crystallographically in complex with the PDE9A catalytic domain, revealing that the fluoromethyl group of the S-enantiomer adopts a distinct orientation from that of the active R-enantiomer, which accounts for its reduced inhibitory potency [1].

Why (S)-BAY 73-6691 Cannot Be Substituted with Other PDE9A Inhibitors or Its R-Enantiomer in Research Applications


PDE9A inhibitors within the same chemical class exhibit substantial variations in potency and selectivity that preclude interchangeable use in experimental settings. For instance, the R-enantiomer BAY 73-6691 demonstrates approximately 4-fold higher affinity for PDE9A than its S-counterpart [1]. Across different PDE9A inhibitors, selectivity profiles against off-target PDEs vary dramatically: while BAY 73-6691 (racemate) achieves approximately 25-fold selectivity over PDE1B, structurally optimized inhibitors can attain >800-fold selectivity [2]. Furthermore, functional outcomes diverge significantly—the active R-enantiomer restores Aβ-impaired long-term potentiation and enhances memory performance in transgenic Alzheimer's disease models, whereas the S-enantiomer lacks these biological activities entirely [3]. These quantitative differences in potency, selectivity, and functional efficacy establish that (S)-BAY 73-6691 serves a distinct and non-substitutable role as an inactive control compound for validating target-specific effects of the active R-enantiomer.

(S)-BAY 73-6691 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Active PDE9A Inhibitors


(S)-BAY 73-6691 Exhibits 4-Fold Lower PDE9A Inhibitory Potency Than the Active R-Enantiomer

In direct biochemical assays comparing the two enantiomers of BAY 73-6691 against purified PDE9A, the S-enantiomer demonstrated approximately 4-fold weaker inhibitory potency than the R-enantiomer [1]. The crystal structures of both enantiomers bound to the PDE9A catalytic domain reveal that the fluoromethyl groups adopt different orientations, with the S-configuration resulting in suboptimal interactions that account for the reduced affinity [1].

PDE9A inhibition Enantiomeric selectivity Structure-activity relationship

(S)-BAY 73-6691 vs. Racemic BAY 73-6691: Reduced Potency Validates Inactive Control Utility

The racemic mixture of BAY 73-6691 (containing both R- and S-enantiomers) exhibits an IC50 of 55 nM against PDE9A, which lies between the potencies of the individual enantiomers [1]. The S-enantiomer alone (IC50 = 88 nM) is substantially less active than the racemate, confirming that the inhibitory activity of the racemic mixture is primarily driven by the R-enantiomer component [2]. This establishes (S)-BAY 73-6691 as an appropriately inactive comparator for experiments requiring chiral specificity controls.

PDE9A inhibition Racemate comparison Negative control validation

Structural Basis for Reduced Affinity: Distinct Binding Orientation of (S)-BAY 73-6691 in PDE9A Catalytic Domain

X-ray crystallography of the PDE9A catalytic domain in complex with (S)-BAY 73-6691 (PDB: 3K3H) at 2.5 Å resolution revealed that the fluoromethyl group of the S-enantiomer adopts a distinct spatial orientation compared to that of the R-enantiomer [1]. While the pyrazolopyrimidinone core and chlorophenyl moieties of both enantiomers engage similar interactions with the PDE9A active site, the divergent positioning of the trifluoro-2-methylpropyl substituent in the S-enantiomer results in suboptimal hydrophobic contacts, directly accounting for its ~4-fold lower affinity relative to the R-enantiomer [2].

Crystallography Binding mode Enantiomeric discrimination

Functional Differentiation: (S)-BAY 73-6691 Lacks the Aβ-Induced LTP Restoration Observed with Active PDE9A Inhibitors

The active PDE9A inhibitor BAY 73-6691 (racemate/R-enantiomer) has been demonstrated to restore long-term potentiation (LTP) impaired by Aβ42 oligomers in hippocampal slices and to enhance cGMP levels in the hippocampus of APP transgenic tg2576 mice while improving memory performance [1]. In contrast, (S)-BAY 73-6691 does not exhibit these functional activities and is explicitly designated as an inactive control compound for such studies . Additionally, BAY 73-6691 exhibits stronger LTP-enhancing effects than the acetylcholinesterase inhibitor donepezil, which increases only early LTP, whereas BAY 73-6691 enhances both early and late LTP and transforms early into late LTP [2].

Synaptic plasticity Alzheimer's disease model Long-term potentiation

PDE9A Selectivity Profile of BAY 73-6691 vs. Next-Generation PDE9A Inhibitors: Quantitative Context for Control Selection

The racemic BAY 73-6691 exhibits approximately 25-fold selectivity for PDE9A over PDE1B (IC50 ratio: ~1400 nM vs 55 nM) [1]. In comparison, structurally optimized PDE9A inhibitors have achieved substantially higher selectivity—compound 28 demonstrates 860-fold selectivity against PDE1B, representing a >34-fold improvement in selectivity margin over BAY 73-6691 [2]. Meanwhile, PF-04447943 exhibits an IC50 of 8 nM against PDE9A with 174-fold selectivity over PDE1B [1], and BI 409306 demonstrates IC50 values of 65 nM (human) and 168 nM (rat) with selectivity >150-fold against a panel of PDE isoforms [3].

PDE selectivity Off-target profiling Inhibitor development

Optimal Research Applications for (S)-BAY 73-6691 Based on Verified Differentiation Evidence


Negative Control for PDE9A Target Engagement Studies Using BAY 73-6691 (R-Enantiomer or Racemate)

(S)-BAY 73-6691 (IC50 = 88 nM) provides a chirality-matched inactive control for experiments employing the active R-enantiomer (IC50 = 22 nM) or racemic BAY 73-6691 (IC50 = 55 nM) [1]. The 4-fold potency differential between enantiomers [1] enables dose-response studies to distinguish PDE9A-dependent from PDE9A-independent effects. Researchers should use (S)-BAY 73-6691 at concentrations matched to those of the active compound to validate that observed pharmacological effects require potent PDE9A inhibition rather than non-specific compound interactions.

Crystallographic Reference Standard for PDE9A Structure-Based Drug Design

The high-resolution crystal structure of (S)-BAY 73-6691 bound to the PDE9A catalytic domain (PDB ID: 3K3H, 2.5 Å resolution) [1] serves as a reference for understanding enantiomeric discrimination in the PDE9A active site. The distinct orientation of the S-enantiomer's fluoromethyl group compared to the R-enantiomer (PDB: 3K3E) provides structural insights valuable for designing novel PDE9A inhibitors with improved chiral specificity or for computational docking studies requiring inactive-state comparator structures [2].

Validation Control in cGMP Signaling and Synaptic Plasticity Experiments

In functional assays examining cGMP accumulation, long-term potentiation (LTP), or memory-related behaviors, (S)-BAY 73-6691 serves as a critical negative control. While the active PDE9A inhibitor BAY 73-6691 restores Aβ-impaired LTP, enhances hippocampal cGMP in transgenic AD models, and improves memory performance [1], the S-enantiomer lacks these functional activities [2]. Including (S)-BAY 73-6691 as a control confirms that observed effects on synaptic plasticity or cGMP signaling are specifically mediated by PDE9A catalytic inhibition.

Selectivity Profiling Reference for PDE9A Inhibitor Development Programs

For medicinal chemistry programs developing next-generation PDE9A inhibitors, (S)-BAY 73-6691 represents a benchmark for evaluating selectivity improvements. BAY 73-6691 (racemate) exhibits approximately 25-fold selectivity over PDE1B, while newer inhibitors achieve >800-fold selectivity [1]. (S)-BAY 73-6691 can be used alongside the racemate to establish baseline selectivity profiles in PDE isoform panels, helping to quantify the selectivity gains achieved by structural optimization efforts [2].

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